molecular formula C8H18Br2Si2 B099854 Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)- CAS No. 18225-33-7

Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-

Cat. No. B099854
CAS RN: 18225-33-7
M. Wt: 330.21 g/mol
InChI Key: QUJFZVSMBVLZHG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 1,2-bis(trimethylsilyl)ethylene dibromide or TMSDEBr2. It is a colorless liquid that is used as a reagent in organic synthesis and is known for its unique properties.

Scientific Research Applications

Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-) has been used in various scientific research applications. It is used as a reagent in organic synthesis to introduce the trimethylsilyl group into various organic compounds. This compound has also been used as a starting material for the synthesis of other compounds such as TMSDEO and TMSDEOBr. Additionally, it has been used in the preparation of siloxanes and silanes.

Mechanism of Action

The mechanism of action of Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-) is not well understood. However, it is believed that the compound reacts with other organic compounds to form new compounds that have unique properties. The trimethylsilyl group in TMSDEBr2 is known to be a good leaving group, which makes it useful in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-). However, it is not used in drug development due to its potential toxicity.

Advantages and Limitations for Lab Experiments

Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-) has several advantages for lab experiments. It is a versatile reagent that can be used in a wide range of organic synthesis reactions. Additionally, it is relatively easy to handle and store. However, it has limitations due to its potential toxicity and should be handled with care.

Future Directions

There are several future directions for the research and development of Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-). One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the synthesis of new compounds using TMSDEBr2 as a starting material. Additionally, the potential applications of this compound in various fields such as materials science and drug development should be explored.
Conclusion:
Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-) is a versatile reagent that has potential applications in various fields. It is used in organic synthesis as a starting material and has unique properties that make it useful in the preparation of new compounds. While there is limited information available on the biochemical and physiological effects of this compound, it has several advantages for lab experiments. Future research should focus on the development of new synthesis methods and the exploration of potential applications in various fields.

Synthesis Methods

Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-) can be synthesized by reacting 1,2-dibromoethylene with trimethylsilyl chloride in the presence of a catalyst such as copper(I) iodide. The reaction takes place under reflux conditions and produces TMSDEBr2 as a colorless liquid.

properties

CAS RN

18225-33-7

Product Name

Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-

Molecular Formula

C8H18Br2Si2

Molecular Weight

330.21 g/mol

IUPAC Name

[(E)-1,2-dibromo-2-trimethylsilylethenyl]-trimethylsilane

InChI

InChI=1S/C8H18Br2Si2/c1-11(2,3)7(9)8(10)12(4,5)6/h1-6H3/b8-7+

InChI Key

QUJFZVSMBVLZHG-BQYQJAHWSA-N

Isomeric SMILES

C[Si](C)(C)/C(=C(/[Si](C)(C)C)\Br)/Br

SMILES

C[Si](C)(C)C(=C([Si](C)(C)C)Br)Br

Canonical SMILES

C[Si](C)(C)C(=C([Si](C)(C)C)Br)Br

Origin of Product

United States

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